molecular formula C11H12O2 B116878 (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid CAS No. 23357-47-3

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B116878
CAS No.: 23357-47-3
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a chiral, non-racemic carboxylic acid that serves as a valuable synthetic intermediate and scaffold in pharmaceutical research and development. Its structure, featuring a fused benzene ring and a tetrahydronaphthalene (tetralin) core with a defined (R) stereocenter, makes it a privileged building block for constructing more complex, biologically active molecules. Researchers primarily utilize this compound in the design and synthesis of potential therapeutic agents, particularly for the central nervous system. For instance, its scaffold is closely related to structures found in ligands for various neurotransmitter receptors. A key area of application is in the development of gamma-aminobutyric acid (GABA) receptor agonists and modulators. Specifically, it is a key precursor in the synthetic pathway for (1R,2R)-2-Aminomethyl-1-ethyl-1,2,3,4-tetrahydronaphthalene-1-ol, a compound investigated for its potent and selective agonistic activity at GABA_A receptors [https://pubmed.ncbi.nlm.nih.gov/12593660/]. This mechanism is of significant interest for research into anxiolytics, sedatives, and anticonvulsants. The high enantiopurity of the (1R)-enantiomer is critical for such studies, as the biological activity of receptor-targeting compounds is often highly stereospecific. This product is intended for research purposes only by trained professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503907
Record name (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23357-47-3
Record name (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23357-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (THNCA) is a bicyclic compound with significant biological implications. It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of receptor antagonists and agonists. This article reviews the biological activity of THNCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THNCA has the molecular formula C11_{11}H12_{12}O2_2 and is characterized by a naphthalene ring system with a carboxylic acid functional group. The compound exhibits a half-chair conformation in its crystal structure, which influences its interactions with biological targets .

Pharmacological Applications

THNCA has been studied for its role as an intermediate in the synthesis of various drugs. Notably, it is linked to the production of Palonosetron , a 5-HT3_3 receptor antagonist used in the treatment of nausea and vomiting associated with chemotherapy . Additionally, analogs of THNCA have been investigated for their potential as selective agonists for the melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and appetite regulation .

The pharmacological effects of THNCA and its derivatives are primarily mediated through their interactions with specific receptors:

  • 5-HT3_3 Receptor Antagonism : THNCA's derivatives inhibit serotonin receptors, which is crucial for reducing nausea.
  • Melanocortin Receptor Agonism : Compounds derived from THNCA have shown selectivity for MC4R, suggesting potential applications in obesity treatment and metabolic disorders .

Synthesis and Evaluation of THNCA Derivatives

In a study examining various analogs of THNCA, researchers synthesized multiple derivatives and evaluated their biological activity through receptor binding assays. The findings indicated that certain modifications to the naphthalene structure significantly enhanced receptor affinity and selectivity. For instance, specific substitutions on the naphthalene ring improved the compounds' potency as MC4R agonists .

Anticancer Potential

Recent investigations have explored the anticancer properties of THNCA-related compounds. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent cell death .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compound5-HT3_3 receptor antagonistInhibition of serotonin signaling
PalonosetronAntiemetic5-HT3_3 receptor antagonism
Melanocortin-4 receptor agonistsAppetite regulationActivation of MC4R
THNCA derivativesCytotoxicity in cancer cellsInduction of ROS and oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-β-Carboline-3-carboxylic Acid Derivatives

Compounds like 1-Methyl-, 1-Phenyl-, and 1-Trichloromethyl-tetrahydro-β-carboline-3-carboxylic acids () share a bicyclic framework but differ in substituents and ring saturation.

Compound Substituent Yield (%) Melting Point (°C) Key NMR Signals (DMSO-d₆)
1-Methyl derivative (1) CH₃ 90 >200 δ 1.25 (CH₃), 4.31 (C(1)H), 10.30 (COOH)
1-Phenyl derivative (2) C₆H₅ 82.4 174–176 δ 5.61 (C(1)H), 7.45 (Ph), 10.60 (COOH)
1-Trichloromethyl derivative (4) CCl₃ 32.6 >200 δ 5.11 (C(1)H), 10.78 (COOH)
(1R)-Tetrahydro-naphthalene-1-carboxylic acid - - Not reported δ 5.39 (C(3)H, in S-enantiomer)

Key Differences :

  • Reactivity : The β-carboline derivatives undergo Pictet-Spengler cyclization with aldehydes, while (1R)-tetralin-carboxylic acid participates in meta-C‒H arylation due to its rigid bicyclic structure .
  • Yields : β-Carboline derivatives show higher yields (up to 90%) compared to trichloromethyl analogs (32.6%), likely due to steric and electronic effects .

Bicyclic Carboxylic Acids with Similar Frameworks

1-Naphthalenecarboxylic Acid Derivatives
  • 1-Naphthleneacetic Acid : Used in meta-C‒H arylation (82% yield) but less effective than the rigid (1R)-tetralin-carboxylic acid, which avoids steric hindrance from α-alkyl groups .
Enantiomeric Comparisons
  • (S)-Enantiomer (CAS: 85977-52-2): Used in protease inhibitor synthesis but shows divergent reactivity in asymmetric catalysis compared to the (R)-form .
  • Steric Effects : The (R)-configuration’s spatial arrangement enhances selectivity in chiral catalyst synthesis (e.g., CIC 10) .

Functionalized Derivatives

Derivative Functional Group Application
Methyl ester (CAS: 17502-86-2) COOCH₃ Intermediate for amide synthesis
N-(2-Aminoethyl)-carboxamide CONHCH₂CH₂NH₂ Pharmaceutical impurity standard
Azide derivatives N₃ Curtius reaction substrates

Reactivity Trends :

  • The carboxylic acid group enables facile conversion to esters, amides, and azides, whereas β-carboline derivatives prioritize cyclization reactions .

Pharmacological Relevance

  • Protease Inhibitors : The carboxylic acid moiety interacts with enzyme active sites, while the tetralin system provides metabolic stability .
  • Selectivity in FXIIa Inhibitors : Used in microscale parallel synthesis to optimize inhibitor selectivity .

Preparation Methods

Substrate Preparation

Naphthalene derivatives substituted with electron-withdrawing groups (e.g., halogens, nitro) are hydrogenated using palladium on carbon (Pd/C) or ruthenium catalysts under H₂ pressure (50–150 bar). For example, 7-methoxytetralone undergoes hydrogenation to yield tetralin intermediates.

Oxidation to Carboxylic Acid

The benzylic position of tetralin is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline media. This method, however, lacks stereocontrol, producing racemic mixtures requiring resolution.

Table 1: Oxidation of Tetralin Derivatives to THNCA

Starting MaterialOxidizing AgentConditionsYieldEnantiomeric Excess (ee)
(R)-TetralinKMnO₄/H₂SO₄Reflux, 6h65%Racemic
7-MethoxytetralinCrO₃/AcOH80°C, 4h72%Racemic

Enzymatic Kinetic Resolution

Enzymes like Candida antarctica lipase A (CAL-A) resolve racemic THNCA esters via enantioselective hydrolysis.

Esterification and Hydrolysis

Racemic THNCA is esterified with vinyl acetate. CAL-A selectively hydrolyzes the (1R)-ester, leaving the (1S)-ester intact. Optimal conditions (pH 7.0, 30°C) achieve >90% ee for the (1R)-enantiomer.

Table 2: Enzymatic Resolution Parameters

EnzymeSubstrateSolventTimeee (%)Yield
CAL-ATHNCA vinyl esterTHF24h9240%
PseudomonasTHNCA methyl esterH₂O48h8535%

Sharpless Asymmetric Dihydroxylation

Asymmetric synthesis ensures high enantiopurity. The Sharpless dihydroxylation converts prochiral alkenes to diols, which are oxidized to carboxylic acids.

Reaction Sequence

  • Wittig Olefination : 7-Methoxytetralone is olefinated to form α,β-unsaturated esters.

  • Dihydroxylation : Using AD-mix-β, the alkene undergoes dihydroxylation to yield (R,R)-diols.

  • Oxidation : Platinum-catalyzed oxidation converts the diol to THNCA with 98% ee.

Table 3: Asymmetric Dihydroxylation Metrics

StepReagentsee (%)Yield
OlefinationWittig reagent85%
DihydroxylationAD-mix-β, K₂OsO₂(OH)₄9978%
OxidationPt/O₂, AcOH9890%

Chiral Pool Synthesis from Terpenes

Natural terpenes with existing chirality serve as precursors. For instance, (R)-limonene is functionalized via:

  • Epoxidation : Using m-CPBA to form epoxide.

  • Ring-Opening : Hydrolysis to diol.

  • Oxidative Cleavage : Ozonolysis followed by Jones oxidation to THNCA.

Table 4: Terpene-Derived Synthesis

Starting MaterialKey Stepee (%)Overall Yield
(R)-LimoneneEpoxidation9955%
(R)-PineneBaeyer-Villiger9548%

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral rhodium or ruthenium complexes hydrogenate naphthoic acid derivatives enantioselectively.

Substrate Design

α,β-Unsaturated naphthoic esters are hydrogenated using Rh-(R)-BINAP complexes. The (1R)-configuration is favored under 10 bar H₂ in methanol.

Table 5: Catalytic Hydrogenation Performance

CatalystPressure (bar)ee (%)Yield
Rh-(R)-BINAP109582%
Ru-(S)-BIPHEMP159075%

Q & A

Q. What are the key synthetic routes for obtaining enantiomerically pure (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, and how can chiral resolution be optimized?

Enantioselective synthesis often involves chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. For example, chiral chromatography using columns like Chiralpak® IA/IB can separate enantiomers with high efficiency. Recrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may also improve purity .

Q. What analytical methods are recommended for confirming the structural identity and enantiomeric excess of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tetrahydronaphthalene backbone. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) quantifies enantiomeric excess. Mass spectrometry (LC-MS) validates molecular weight and purity .

Q. How should this compound be stored to maintain stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-purify solvents (e.g., anhydrous DMSO) to minimize degradation. Stability tests under varying pH and temperature conditions are advised for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Control variables such as solvent polarity (DMSO vs. aqueous buffers), incubation time, and metabolite interference. Meta-analysis of literature data, prioritizing studies with rigorous controls (e.g., ATSDR toxicological profiles ), helps identify systemic biases.

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian models?

Use isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) for tracer studies. Combine LC-MS/MS with enzymatic hydrolysis to identify phase I/II metabolites. Comparative pharmacokinetic analysis in knockout animal models (e.g., CYP450-deficient mice) can isolate specific metabolic enzymes .

Q. How can computational modeling improve the design of derivatives with enhanced target specificity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., cyclooxygenase-2). Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on solubility and bioavailability. Validate predictions with in vitro binding assays .

Q. What experimental designs mitigate environmental contamination risks during large-scale synthesis?

Adopt green chemistry principles: catalytic methods (e.g., flow chemistry) reduce solvent waste. Monitor effluent for polycyclic aromatic hydrocarbon (PAH) byproducts using GC-MS. Follow EPA guidelines for hazardous waste disposal (refer to TRI Explorer datasets ).

Methodological Considerations

  • Data Validation: Replicate experiments across independent labs to address reproducibility issues. Use internal standards (e.g., deuterated analogs) in analytical workflows .
  • Regulatory Compliance: Align with OSHA Hazard Communication Standard (29 CFR 1910) for lab safety and NIH RePORTER for funding requirements .
  • Literature Review: Prioritize peer-reviewed journals and grey literature (e.g., NIH technical reports) over commercial databases. Use PubMed/TOXCENTER query strings (e.g., "naphthalene derivatives AND pharmacokinetics") for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.